molecular formula C36H75N B085476 Tridodecylamine CAS No. 102-87-4

Tridodecylamine

Cat. No. B085476
CAS RN: 102-87-4
M. Wt: 522 g/mol
InChI Key: SWZDQOUHBYYPJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tridodecylamine's synthesis has been explored through methods that focus on its efficiency as a charge control agent. One study elaborates on its synthesis characterized by NMR, IR, and Raman spectra, highlighting its structural confirmation through X-ray diffraction, indicating a process that involves specific reactions to achieve the desired compound with high purity and structural integrity (Zhang, Liu, Zhang, & Li, 2014).

Molecular Structure Analysis

The molecular structure of tridodecylamine has been detailed through crystallography, showcasing its crystallization in a specific space group and its thermal stability up to certain temperatures. The detailed structural analysis provides insights into the compound's conformation and stability under various conditions (Zhang, Liu, Zhang, & Li, 2014).

Chemical Reactions and Properties

Tridodecylamine has been identified as an efficient charge control agent in non-polar media. Research into its chemical reactions underscores its ability to charge hydrophobic particles negatively, demonstrating its utility in developing electrophoretic inks with good optical properties and fast response times (Noel et al., 2018).

Physical Properties Analysis

The investigation into the physical properties of tridodecylamine, particularly its mixing with various hydrocarbon isomers, highlights its interactions at a molecular level. Studies have measured heats and free energies of mixing to classify its behavior in different solvent classes, providing a deeper understanding of its solubility and miscibility (Couchon, Thi Hong, & Delmas, 1978).

Chemical Properties Analysis

Tridodecylamine's role as a buffer for enzymes in non-polar organic solvents showcases its chemical properties in stabilizing the ionization state of enzymes, thus maintaining their catalytic activity. This aspect of tridodecylamine's chemical behavior is essential for its applications in biochemistry and organic chemistry (Harper, Moore, & Halling, 2000).

Scientific Research Applications

  • Wastewater Treatment : TDDA is used as an extractant for the separation of phenol from aqueous streams in industrial effluents. Its effectiveness is influenced by the pH and concentration of TDDA in the organic phase, leading to efficient extraction of phenol molecules into the organic phase through hydrogen bonding (Datta & Uslu, 2014).

  • Electrophoretic Inks : In the development of electrophoretic inks, TDDA serves as an efficient charge control agent in non-polar media. It's used for various inorganic pigments and has been shown to effectively charge hydrophobic particles negatively, contributing to good optical properties and fast response times in electrophoretic devices (Noel et al., 2018).

  • Enzyme Catalysis : TDDA and its hydrochloride salt have been utilized as organo-soluble buffers to increase the activity of enzymes like subtilisin Carlsberg in non-polar organic solvents. This application demonstrates TDDA's role in fixing the ionization state of enzymes for optimal catalytic activity (Harper, Moore, & Halling, 2000).

  • Metal Nanoparticle Oxidation : TDDA has been studied for its role in the oxidation of metal nanoparticles. For instance, it was used in the stabilization and oxidation control of cobalt nanoparticles, where its capping resulted in a unique oxidation layer that inhibits further oxidation, proving vital in nanotechnology applications (Doan, Kontturi, & Johans, 2010).

  • Adsorption Studies : The molecule has been used to study template-directed adsorption of functional organic molecules like benzoic acid. Its well-ordered assembly at the liquid-solid interface allows for the selective adsorption of these molecules at specific sites (Lei et al., 2003).

  • Biosensor Development : TDDA has been integral in the development of biosensors, such as those for urea determination. It's used in pH-membrane electrodes for potentiometric biosensors, contributing to their high sensitivity and selectivity in various biomedical and pharmaceutical applications (Koncki, Chudzik, & Wałcerz, 1999).

Safety And Hazards

Tridodecylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Relevant Papers One paper discusses the use of Tridodecylamine as an efficient charge control agent in non-polar media for electrophoretic inks application . Another paper reports on the efficient removal of arsenic in the form of arsenite (As(III)) from an aqueous solution applied on industrial effluents .

properties

IUPAC Name

N,N-didodecyldodecan-1-amine
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InChI

InChI=1S/C36H75N/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDQOUHBYYPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H75N
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DSSTOX Substance ID

DTXSID8047056
Record name N,N-Didodecyl-1-dodecanamine
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Molecular Weight

522.0 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name 1-Dodecanamine, N,N-didodecyl-
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Product Name

Tridodecylamine

CAS RN

102-87-4
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Record name N,N-Didodecyl-1-dodecanamine
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Melting Point

15.7 °C
Record name Tridodecylamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
A Noel, D Mirbel, E Cloutet, G Fleury, C Schatz… - Applied Surface …, 2018 - Elsevier
… Behavior of tridodecylamine in a non-polar medium In this work, tridodecylamine is used as a … The behavior of tridodecylamine in Isopar G was first studied (see Supporting information, …
Number of citations: 16 www.sciencedirect.com
N Ali, S Azeem, A Khan, H Khan, T Kamal… - … Science and Pollution …, 2020 - Springer
In this article, we report the efficient removal of arsenic in the form of arsenite (As(III)) from an aqueous solution which was applied on the industrial effluents. A flat-sheet polypropylene-…
Number of citations: 40 link.springer.com
AF Tuyun, H Uslu - Desalination, 2011 - Elsevier
… acid was studied using tridodecylamine (TDA) with respect to the functional groups of the diluents. All experiments reported on the extraction of picolinic acid by tridodecylamine (TDA) …
Number of citations: 41 www.sciencedirect.com
SS Bayazit, H Uslu, İ İnci - Journal of Chemical & Engineering …, 2009 - ACS Publications
Carboxylic acids like citric acid are produced by fermentation. They have been used in many industrial fields as intermediate and starting materials, and their importance is still growing. …
Number of citations: 27 pubs.acs.org
M Kaboudvand, HS Ghaziaskar - Journal of Chemical & …, 2008 - ACS Publications
Using a continuous flow apparatus, the solubility of tridodecylamine (TDA) in supercritical CO 2 (scCO 2 ) has been measured at temperatures of (308.1, 318.1, and 328.1) K in the …
Number of citations: 10 pubs.acs.org
N Othman, N Mili, YM Wong - Journal of Environmental Science …, 2011 - researchgate.net
RESULTS AND ID IS (CUSSI () N Effect of pH: Figure 2 shows the effect of pH on dye extraction. The pH was varies from 2 to 12. The experiment was carried out at fixed extractant and …
Number of citations: 18 www.researchgate.net
YS Aşçi, I Inci - Journal of Industrial and Engineering Chemistry, 2012 - Elsevier
Extraction of itaconic acid has been investigated from aqueous solutions by six kind of different solutions of trioctylamine (TOA)–tridodecylamine (TDA) mixtures. Solvents have selected …
Number of citations: 28 www.sciencedirect.com
H Uslu, I Inci - Chemical Engineering & Technology: Industrial …, 2009 - Wiley Online Library
The extraction of glutaric acid was studied using tridodecyl amine (TDA) with respect to the functional groups of the diluent. The diluents studied were 1‐octanol (alcohol), methyl …
Number of citations: 10 onlinelibrary.wiley.com
D Datta, H Uslu - Journal of Chemical & Engineering Data, 2014 - ACS Publications
Tridodecylamine (TDDA) is used as an extractant in benzene for the separation of phenol from the aqueous streams generated from industrial effluents. The effects of aqueous solution …
Number of citations: 12 pubs.acs.org
JC Veselsky - The International Journal of Applied Radiation and …, 1976 - Elsevier
Abstract development and practical application of a method for the extraction of Pu with tridodecylamine (trilaurylamine, TLA) from nitric acid solutions of soils and plant ashes are …
Number of citations: 30 www.sciencedirect.com

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